Cas no 1699300-53-2 (Methyl 1-ethylpyrazole-4-carboxylate)
Methyl 1-ethylpyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 1-ETHYLPYRAZOLE-4-CARBOXYLATE
- Methyl 1-ethylpyrazole-4-carboxylate
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- Inchi: 1S/C7H10N2O2/c1-3-9-5-6(4-8-9)7(10)11-2/h4-5H,3H2,1-2H3
- InChI Key: JEKNOODYRIFJDN-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NN(C=1)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- XLogP3: 0.4
- Topological Polar Surface Area: 44.1
Methyl 1-ethylpyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI38770-1g |
methyl 1-ethylpyrazole-4-carboxylate |
1699300-53-2 | 96% | 1g |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AI38770-5g |
methyl 1-ethylpyrazole-4-carboxylate |
1699300-53-2 | 96% | 5g |
$1075.00 | 2024-04-20 | |
| 1PlusChem | 1P00HZTE-1g |
methyl 1-ethylpyrazole-4-carboxylate |
1699300-53-2 | 96% | 1g |
$418.00 | 2025-02-28 | |
| 1PlusChem | 1P00HZTE-5g |
methyl 1-ethylpyrazole-4-carboxylate |
1699300-53-2 | 96% | 5g |
$1139.00 | 2025-02-28 |
Methyl 1-ethylpyrazole-4-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Methyl 1-ethylpyrazole-4-carboxylate
Methyl 1-Ethylpyrazole-4-Carboxylate: A Comprehensive Overview
Methyl 1-Ethylpyrazole-4-Carboxylate, also known by its CAS number 1699300-53-2, is a versatile organic compound with significant applications in various industries. This compound, belonging to the class of pyrazole derivatives, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and material sciences. Recent advancements in synthetic chemistry have further enhanced our understanding of its structure, reactivity, and functionalization possibilities.
The molecular structure of Methyl 1-Ethylpyrazole-4-Carboxylate consists of a pyrazole ring substituted with an ethyl group at position 1 and a methyl ester group at position 4. This substitution pattern imparts the compound with distinct electronic and steric properties, making it a valuable building block for further chemical transformations. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its aromaticity and ability to engage in various non-covalent interactions, which are crucial for its functional versatility.
Recent studies have highlighted the potential of Methyl 1-Ethylpyrazole-4-Carboxylate as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel herbicides and fungicides. The methyl ester group at position 4 facilitates easy functionalization, enabling the introduction of diverse substituents that can enhance the compound's biological activity. This makes it a promising candidate for agricultural applications, where specificity and efficacy are paramount.
In the pharmaceutical sector, Methyl 1-Ethylpyrazole-4-Carboxylate has been investigated as a precursor for drug candidates targeting various diseases. Its ability to act as a scaffold for constructing complex molecular architectures has been leveraged in medicinal chemistry. For example, derivatives of this compound have shown potential in modulating enzyme activities and receptor interactions, paving the way for innovative therapeutic strategies.
The synthesis of Methyl 1-Ethylpyrazole-4-Carboxylate typically involves multi-step processes that combine principles from organic synthesis and catalysis. Recent advancements in catalytic methods, such as the use of transition metal catalysts and microwave-assisted synthesis, have improved the efficiency and scalability of its production. These methods not only reduce reaction times but also minimize environmental impact, aligning with current trends toward sustainable chemistry.
From an environmental perspective, understanding the fate and behavior of Methyl 1-Ethylpyrazole-4-Carboxylate in different ecosystems is crucial. Studies have shown that its degradation pathways involve both abiotic and biotic processes, with microbial activity playing a significant role. This knowledge is essential for assessing its potential impact on soil health and water quality when used in agrochemical formulations.
In conclusion, Methyl 1-Ethylpyrazole-4-Carboxylate stands out as a multifaceted compound with vast potential across various domains. Its unique chemical properties, combined with recent research advancements, position it as a key player in modern material science and drug discovery. As ongoing studies continue to uncover new applications and optimization strategies, this compound is poised to make significant contributions to both academic research and industrial innovation.
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